molecular formula C20H21ClN2O B5819591 1-(4-chlorophenyl)-4-[3-(4-methylphenyl)acryloyl]piperazine CAS No. 5695-41-0

1-(4-chlorophenyl)-4-[3-(4-methylphenyl)acryloyl]piperazine

Cat. No. B5819591
CAS RN: 5695-41-0
M. Wt: 340.8 g/mol
InChI Key: VGAVCCYRROSLRH-IZZDOVSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-chlorophenyl)-4-[3-(4-methylphenyl)acryloyl]piperazine, also known as MPAP, is a synthetic compound that has gained attention in scientific research due to its potential pharmacological properties. This compound belongs to the piperazine class of compounds and has been studied for its potential application in the treatment of various neurological disorders.

Mechanism of Action

1-(4-chlorophenyl)-4-[3-(4-methylphenyl)acryloyl]piperazine is believed to act as a partial agonist at the 5-HT1A and 5-HT7 receptors, which leads to an increase in the release of serotonin in the brain. Serotonin is a neurotransmitter that is involved in the regulation of mood, anxiety, and appetite. By increasing the release of serotonin, 1-(4-chlorophenyl)-4-[3-(4-methylphenyl)acryloyl]piperazine may help to alleviate the symptoms of depression and anxiety.
Biochemical and Physiological Effects:
1-(4-chlorophenyl)-4-[3-(4-methylphenyl)acryloyl]piperazine has been shown to have a number of biochemical and physiological effects. Studies have shown that 1-(4-chlorophenyl)-4-[3-(4-methylphenyl)acryloyl]piperazine can increase the release of serotonin in the brain, which may help to alleviate the symptoms of depression and anxiety. 1-(4-chlorophenyl)-4-[3-(4-methylphenyl)acryloyl]piperazine has also been shown to have antioxidant properties, which may help to protect the brain from oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(4-chlorophenyl)-4-[3-(4-methylphenyl)acryloyl]piperazine in lab experiments is that it has a well-defined chemical structure and can be easily synthesized. 1-(4-chlorophenyl)-4-[3-(4-methylphenyl)acryloyl]piperazine is also relatively stable and can be stored for long periods of time. However, one limitation of using 1-(4-chlorophenyl)-4-[3-(4-methylphenyl)acryloyl]piperazine in lab experiments is that it may have off-target effects, which could complicate the interpretation of results.

Future Directions

There are several potential future directions for research on 1-(4-chlorophenyl)-4-[3-(4-methylphenyl)acryloyl]piperazine. One area of interest is the potential application of 1-(4-chlorophenyl)-4-[3-(4-methylphenyl)acryloyl]piperazine in the treatment of Parkinson's disease. Studies have shown that 1-(4-chlorophenyl)-4-[3-(4-methylphenyl)acryloyl]piperazine can increase the release of dopamine in the brain, which is a neurotransmitter that is depleted in Parkinson's disease. Another area of interest is the potential application of 1-(4-chlorophenyl)-4-[3-(4-methylphenyl)acryloyl]piperazine in the treatment of anxiety disorders. Studies have shown that 1-(4-chlorophenyl)-4-[3-(4-methylphenyl)acryloyl]piperazine can reduce anxiety-like behavior in animal models. Finally, further research is needed to better understand the mechanism of action of 1-(4-chlorophenyl)-4-[3-(4-methylphenyl)acryloyl]piperazine and its potential off-target effects.

Synthesis Methods

The synthesis of 1-(4-chlorophenyl)-4-[3-(4-methylphenyl)acryloyl]piperazine involves the reaction of 1-(4-chlorophenyl)piperazine with 3-(4-methylphenyl)acrylic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields 1-(4-chlorophenyl)-4-[3-(4-methylphenyl)acryloyl]piperazine as a white crystalline solid.

Scientific Research Applications

1-(4-chlorophenyl)-4-[3-(4-methylphenyl)acryloyl]piperazine has been studied for its potential application in the treatment of various neurological disorders such as Parkinson's disease, depression, and anxiety. Studies have shown that 1-(4-chlorophenyl)-4-[3-(4-methylphenyl)acryloyl]piperazine has an affinity for the 5-HT1A and 5-HT7 receptors, which are involved in the regulation of mood and behavior.

properties

IUPAC Name

(E)-1-[4-(4-chlorophenyl)piperazin-1-yl]-3-(4-methylphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2O/c1-16-2-4-17(5-3-16)6-11-20(24)23-14-12-22(13-15-23)19-9-7-18(21)8-10-19/h2-11H,12-15H2,1H3/b11-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGAVCCYRROSLRH-IZZDOVSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CC(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/C(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30357812
Record name ST50915788
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30357812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5695-41-0
Record name ST50915788
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30357812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.